Dehydrozingerone
Overview
Description
Dehydrozingerone is a natural phenolic compound isolated from ginger (Zingiber officinale). It is structurally related to curcumin, sharing half of its chemical structure. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential therapeutic target for various diseases .
Mechanism of Action
Dehydrozingerone (DZ), a phenolic compound, is a structural half analogue of curcumin . It is isolated from ginger rhizomes and has been reported to possess various effects like anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .
Target of Action
DZ exhibits its activity by primarily targeting the cellular membranes . It also interacts with P-glycoproteins , likely acting as their substrates . The compound’s interaction with these targets leads to a variety of cellular changes.
Mode of Action
DZ possesses membrane-damaging activity, causing cytoplasmic membrane depolarization and reduction in its microviscosity . This can explain the increase in toxicity of cytostatics . DZ also increases the ATPase activity of P-glycoproteins .
Biochemical Pathways
DZ affects several biochemical pathways. It increases the expression of BAX and E-cadherin , and decreases the expression of Bcl-2 in cancer cells . These changes in gene expression can lead to various downstream effects, including the regulation of cell death and cell adhesion.
Pharmacokinetics
DZ has been found to have superior pharmacokinetic properties compared to curcumin. It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DZ has improved bioavailability, which can enhance its therapeutic effects.
Result of Action
The action of DZ leads to a variety of molecular and cellular effects. It has been found to decrease cell proliferation in certain cancer cells . DZ also exhibits antioxidant activity, scavenging free radicals . Furthermore, it has antimicrobial activity, exhibiting antibacterial and antifungal effects .
Action Environment
The action, efficacy, and stability of DZ can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. It has been found that DZ exhibits a synergistic effect when combined with known cytostatics—doxorubicin, vinblastine, and paclitaxel .
Biochemical Analysis
Biochemical Properties
DHZ interacts with several enzymes, proteins, and other biomolecules. It has been reported to significantly increase ERK and JNK levels while decreasing TNF and MMP 2 and 9 levels . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
DHZ has been found to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, DHZ has been shown to decrease cell proliferation of rat castration-resistant prostate cancer, PLS10 cells, via induction of the cell cycle arrest in the G1 phase in vitro .
Molecular Mechanism
At the molecular level, DHZ exerts its effects through various mechanisms. It activates ERK1/2/JNK/p38 signaling, increases the expression of HSP-27, SIRT-1, VEGF, SMA, thus facilitating the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, DHZ has shown to have long-term effects on cellular function. For instance, it has been observed that angiogenesis, collagen formation, granulation tissue formation, and fibroblast proliferation were improved on days 5, 10, and 15 of diabetic wound healing .
Dosage Effects in Animal Models
In animal models, the effects of DHZ vary with different dosages. For example, in a study where DHZ was administered at 0.5 and 1 mM for 14 and 21 days in a Drosophila model of Parkinson’s Disease, it was observed that there was a significant amelioration of motor performance, and prevention of dopaminergic neuron loss, mitochondrial damage, and synapse (T-bar) failure .
Metabolic Pathways
DHZ is involved in various metabolic pathways. It has been found to decrease the levels of malondialdehyde, TNF-α, IL-1β and increase glutathione levels in wound tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydrozingerone can be synthesized through the aldol condensation reaction between vanillin and acetone under basic conditions. The reaction typically involves the use of sodium hydroxide as a catalyst, followed by acidification to obtain the final product . The reaction conditions are as follows:
Reactants: Vanillin and acetone
Catalyst: Sodium hydroxide
Solvent: Water
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, this compound can be produced using heterogeneous catalytic methods. One such method involves the use of hydrotalcite as a catalyst, which provides a high yield of this compound within a short reaction time . This method is advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dehydrozingerone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form zingerone.
Substitution: This compound can undergo substitution reactions, such as the formation of glucopyranosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Koenigs-Knorr-Zemplén method for glucopyranoside formation.
Major Products Formed
Oxidation: Quinones
Reduction: Zingerone
Substitution: This compound glucopyranosides
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease due to its neuroprotective effects.
Comparison with Similar Compounds
Dehydrozingerone is structurally similar to curcumin and isoeugenol. it has unique properties that distinguish it from these compounds:
List of Similar Compounds
- Curcumin
- Isoeugenol
- Zingerone
This compound’s unique combination of properties makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKBSMFXWNGRE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, needle like crystals, sweet warm and tenacious odour | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water, moderately soluble (in ethanol) | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1080-12-2, 22214-42-2 | |
Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillylidene acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYLIDENE ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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